VCH-286

Vue d'ensemble

Description

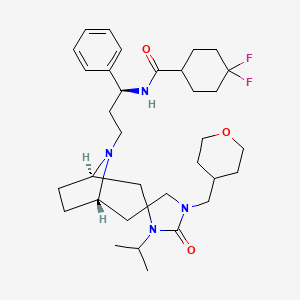

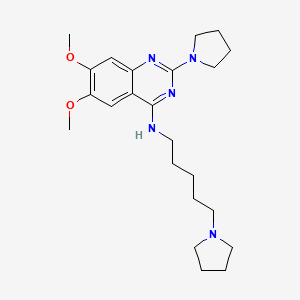

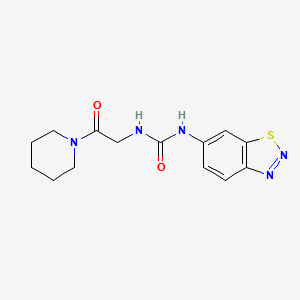

VCH-286 est un composé de petite molécule connu pour son rôle d'antagoniste du récepteur CCR5 (récepteur de la chimiokine C-C de type 5).

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de VCH-286 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie par l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement :

Formation de la structure principale : Ceci implique la cyclisation de précurseurs spécifiques dans des conditions contrôlées.

Modifications des groupes fonctionnels : Introduction d'atomes de fluor et d'autres groupes fonctionnels par des réactions telles que l'halogénation et l'amination.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour garantir une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. L'utilisation de criblage à haut débit et de techniques de purification avancées garantit la qualité constante du composé .

Analyse Des Réactions Chimiques

Types de réactions

VCH-286 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : This compound peut subir des réactions de substitution nucléophile où les groupes fonctionnels sont remplacés par des nucléophiles.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, en milieu acide ou basique.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Nucléophiles tels que les amines ou les thiols en présence de catalyseurs.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués de this compound .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'antagonisme du récepteur CCR5 et ses effets sur les voies chimiques.

Biologie : Etudié pour son rôle dans le blocage de l'entrée du VIH-1 dans les cellules hôtes, ce qui en fait un candidat potentiel pour les thérapies antivirales.

Médecine : Exploité pour son potentiel thérapeutique dans le traitement des infections à VIH et d'autres maladies impliquant les récepteurs CCR5.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs CCR5

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur CCR5 à la surface des cellules hôtes. Cette liaison induit des changements conformationnels dans le récepteur, empêchant la protéine virale gp120 de se fixer à CCR5. En conséquence, l'entrée des souches de VIH-1 CCR5-tropiques dans les cellules hôtes est bloquée, inhibant la réplication et la propagation virale .

Applications De Recherche Scientifique

VCH-286 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying CCR5 receptor antagonism and its effects on chemical pathways.

Biology: Investigated for its role in blocking HIV-1 entry into host cells, making it a potential candidate for antiviral therapies.

Medicine: Explored for its therapeutic potential in treating HIV infections and other diseases involving CCR5 receptors.

Industry: Utilized in the development of new drugs and therapeutic agents targeting CCR5 receptors

Mécanisme D'action

VCH-286 exerts its effects by binding to the CCR5 receptor on the surface of host cells. This binding induces conformational changes in the receptor, preventing the viral protein gp120 from attaching to CCR5. As a result, the entry of CCR5-tropic strains of HIV-1 into host cells is blocked, inhibiting viral replication and spread .

Comparaison Avec Des Composés Similaires

Composés similaires

Maraviroc : Un autre antagoniste du CCR5 utilisé dans le traitement des infections à VIH.

Vicriviroc : Un antagoniste du CCR5 avec des mécanismes d'action similaires.

Aplaviroc : Un autre composé ciblant les récepteurs CCR5.

Unicité de VCH-286

This compound est unique en raison de sa forte affinité pour le récepteur CCR5 et de son occupation prolongée du récepteur par rapport aux autres antagonistes du CCR5. Cela se traduit par un blocage plus efficace de l'entrée du VIH dépendant du CCR5, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

Numéro CAS |

891824-47-8 |

|---|---|

Formule moléculaire |

C34H50F2N4O3 |

Poids moléculaire |

600.8 g/mol |

Nom IUPAC |

4,4-difluoro-N-[(1S)-3-[(1R,5S)-1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1 |

Clé InChI |

YZGXEGUSPLSQOJ-VUQZBIHUSA-N |

SMILES |

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

SMILES isomérique |

CC(C)N1C(=O)N(CC12C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

SMILES canonique |

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

VCH-286; VCH 286; VCH286 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)